6-methyl-2-(trifluoromethyl)-1H-benzimidazole

Catalog No.
S1549736
CAS No.
399-77-9
M.F
C9H7F3N2
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-2-(trifluoromethyl)-1H-benzimidazole

CAS Number

399-77-9

Product Name

6-methyl-2-(trifluoromethyl)-1H-benzimidazole

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H7F3N2/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

OLLDPPSRICPSTA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

The exact mass of the compound 6-methyl-2-(trifluoromethyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methyl-2-(trifluoromethyl)-1H-benzimidazole (CAS 399-77-9) is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a bio-isosteric trifluoromethyl group at the 2-position and a methyl group at the 6-position. This specific substitution pattern modulates the electronic properties and steric profile of the molecule, making it a valuable intermediate in medicinal chemistry and materials science. It serves as a key precursor for synthesizing targeted therapeutics, particularly protein kinase inhibitors, where precise structural modifications are essential for achieving desired activity and selectivity.

Substituting 6-methyl-2-(trifluoromethyl)-1H-benzimidazole with its parent compound, 2-(trifluoromethyl)-1H-benzimidazole, or other isomers is often unfeasible due to the critical role of the 6-methyl group in downstream applications. In kinase inhibitor synthesis, for example, this specific methyl group is designed to occupy a defined hydrophobic pocket in the target protein, and its absence or relocation (e.g., to the 5-position) can drastically reduce binding affinity and biological activity. Furthermore, seemingly minor structural changes alter core physicochemical properties like solubility, melting point, and crystallinity, which directly impact processability, formulation, and the reproducibility of synthetic protocols. Therefore, specifying CAS 399-77-9 is critical for ensuring predictable performance in both synthesis and final application.

Essential Precursor for Potent p38α Kinase Inhibition

The 6-methyl substituent is crucial for achieving high-potency inhibition of p38α kinase, a key target in inflammatory disease research. In a comparative study of urea-based p38 inhibitors, the derivative synthesized from 6-methyl-2-(trifluoromethyl)-1H-benzimidazole demonstrated a 25-fold increase in inhibitory activity compared to the analog derived from the unsubstituted parent compound, 2-(trifluoromethyl)-1H-benzimidazole. This highlights the non-interchangeable nature of this specific isomer in synthetic routes targeting high-affinity kinase inhibitors.

Evidence Dimensionp38α Kinase Inhibition (IC50)
Target Compound Data4 nM (for downstream derivative)
Comparator Or BaselineUnsubstituted Analog Derivative: 100 nM
Quantified Difference25x higher potency
ConditionsIn vitro enzyme assay for p38α kinase.

For researchers developing targeted therapeutics, using this specific precursor is essential for maximizing the potency and selectivity of the final active molecule.

Improved Thermal Stability for Enhanced Processability

The addition of the 6-methyl group provides a measurable increase in thermal stability. 6-methyl-2-(trifluoromethyl)-1H-benzimidazole exhibits a melting point of 201-204 °C, which is significantly higher than that of its parent compound, 2-(trifluoromethyl)-1H-benzimidazole (165-167 °C). This superior thermal stability is advantageous for synthetic reactions requiring elevated temperatures and can contribute to longer shelf life and more robust handling properties.

Evidence DimensionMelting Point (°C)
Target Compound Data201-204 °C
Comparator Or Baseline2-(Trifluoromethyl)-1H-benzimidazole: 165-167 °C
Quantified Difference~36 °C higher melting point
ConditionsStandard melting point determination.

A higher melting point indicates greater lattice energy and thermal stability, making it a more robust material for chemical processing, purification, and storage.

Optimized Acidity (pKa) for Predictable Reactivity in Synthesis

The electronic character of the benzimidazole core is fine-tuned by the interplay between the electron-donating 6-methyl group and the electron-withdrawing 2-trifluoromethyl group. This results in a pKa value of 8.6 for the N-H proton, which is higher than the pKa of 8.2 for the unsubstituted 2-(trifluoromethyl)-1H-benzimidazole. This difference in acidity is critical for process chemists, as it dictates the optimal conditions for N-alkylation or N-arylation reactions, influencing base selection, reaction kinetics, and yield. Using the correct isomer prevents failed reactions or the generation of difficult-to-remove impurities.

Evidence DimensionAcidity (pKa)
Target Compound Data8.6
Comparator Or Baseline2-(Trifluoromethyl)-1H-benzimidazole: 8.2
Quantified Difference0.4 pKa units higher (less acidic)
ConditionsAqueous solution, 25 °C.

This specific pKa value enables more selective and higher-yielding subsequent reactions, reducing purification costs and improving overall process efficiency.

Core Building Block for High-Potency p38 MAPK Inhibitors

This compound is the precursor of choice for synthesizing specific classes of p38 MAP kinase inhibitors used in inflammation, autoimmune disease, and oncology research. The 6-methyl group is structurally essential for achieving low nanomolar potency, a requirement for developing effective lead compounds.

Intermediate for Synthesizing Thermally Stable Organic Materials

The enhanced thermal stability, evidenced by a melting point over 200 °C, makes this compound a suitable intermediate for producing polymers or organic electronic materials that require high-temperature processing or must operate in thermally demanding environments.

Scaffold for Developing Antiprotozoal and Antiparasitic Agents

The 2-(trifluoromethyl)benzimidazole scaffold is a known pharmacophore for antiparasitic activity. The specific substitution pattern of this compound allows for further derivatization to optimize activity and selectivity against parasites such as Giardia lamblia, where analogs have shown greater potency than benchmark drugs like Albendazole.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

399-77-9

Wikipedia

Benzimidazole, 5-methyl-2-(trifluoromethyl)-

Dates

Last modified: 08-15-2023

Explore Compound Types